molecular formula C21H16N4O3S B2750201 N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-52-5

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2750201
CAS RN: 899735-52-5
M. Wt: 404.44
InChI Key: YUUKGMSPYJSICP-UHFFFAOYSA-N
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Description

“N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound . It also contains a nitro group (-NO2) and an amide group (-CONH2), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and pyridine rings, as well as the nitro and amide groups, would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure to the one have been synthesized and evaluated for their anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress.

Analgesic Activity

Thiazole derivatives have been found to possess analgesic activity . This means they can be used to relieve pain.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This makes them effective against a wide range of microorganisms.

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . This makes them useful in the treatment of various fungal infections.

Antiviral Activity

Thiazole derivatives have been found to possess antiviral properties . This makes them effective against various viral infections.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . This means they can increase the amount of urine produced by the body, helping to remove excess water and salt.

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This makes them useful in the treatment of seizures.

Future Directions

The study and development of new benzothiazole derivatives is a active area of research, particularly in the field of medicinal chemistry . Future research could explore the potential uses of this compound in medicine or other fields.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-5-10-18-19(12-14)29-21(23-18)24(13-16-4-2-3-11-22-16)20(26)15-6-8-17(9-7-15)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUKGMSPYJSICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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